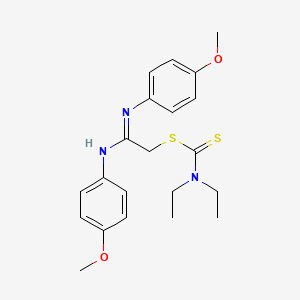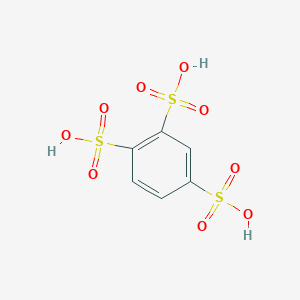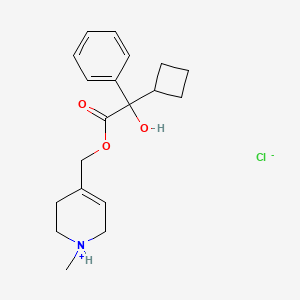
Bis(2-ethylhexanoato-O)-mu-oxodioxodizirconium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-ethylhexanoato-O)-mu-oxodioxodizirconium is an organometallic compound that features zirconium as its central metal atom. This compound is known for its unique chemical properties and is used in various industrial and scientific applications. It is characterized by the presence of two 2-ethylhexanoate ligands and an oxo bridge, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethylhexanoato-O)-mu-oxodioxodizirconium typically involves the reaction of zirconium tetrachloride with 2-ethylhexanoic acid in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
ZrCl4+2C8H16O2→(C8H15O2)2ZrO2+4HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to maximize yield and purity. The product is then purified through techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethylhexanoato-O)-mu-oxodioxodizirconium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state zirconium compounds.
Reduction: It can be reduced to lower oxidation state zirconium species.
Substitution: The 2-ethylhexanoate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions can be carried out using various organic ligands in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of zirconium dioxide.
Reduction: Formation of zirconium hydrides.
Substitution: Formation of zirconium complexes with different organic ligands.
Scientific Research Applications
Bis(2-ethylhexanoato-O)-mu-oxodioxodizirconium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems.
Medicine: Explored for its anticancer properties and as a component in diagnostic imaging agents.
Industry: Utilized in the production of advanced materials, including ceramics and coatings.
Mechanism of Action
The mechanism of action of Bis(2-ethylhexanoato-O)-mu-oxodioxodizirconium involves its interaction with molecular targets through coordination chemistry. The zirconium center can form coordination bonds with various substrates, facilitating catalytic reactions. The oxo bridge and 2-ethylhexanoate ligands play a crucial role in stabilizing the compound and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
Aluminum 2-Ethylhexanoate: Similar in structure but contains aluminum instead of zirconium.
Poly(ethylene glycol) bis(2-ethylhexanoate): Contains polyethylene glycol backbone with 2-ethylhexanoate ligands.
Bis(2-ethylhexanoato-O)dioxomolybdenum: Contains molybdenum instead of zirconium.
Uniqueness
Bis(2-ethylhexanoato-O)-mu-oxodioxodizirconium is unique due to its zirconium center, which imparts distinct chemical properties and reactivity compared to similar compounds with different metal centers. Its stability and versatility make it a valuable compound in various applications.
Properties
CAS No. |
22569-47-7 |
|---|---|
Molecular Formula |
C16H30O7Zr2 |
Molecular Weight |
516.85 g/mol |
IUPAC Name |
2-ethylhexanoate;oxozirconium(2+);oxygen(2-) |
InChI |
InChI=1S/2C8H16O2.3O.2Zr/c2*1-3-5-6-7(4-2)8(9)10;;;;;/h2*7H,3-6H2,1-2H3,(H,9,10);;;;;/q;;;;-2;2*+2/p-2 |
InChI Key |
BNHRTZZCRIUWLK-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[O-2].O=[Zr+2].O=[Zr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-1,2-diazaspiro[2.5]octane](/img/structure/B13746320.png)

![[amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate](/img/structure/B13746342.png)









